

# Bromamphenicol: A Technical Deep Dive into a Chloramphenicol Derivative

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## Compound of Interest

Compound Name: *Bromamphenicol*

Cat. No.: *B103682*

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## Introduction

Chloramphenicol, a broad-spectrum antibiotic first isolated from *Streptomyces venezuelae* in 1947, marked a significant milestone in the treatment of bacterial infections.[1] Its potent bacteriostatic action, achieved by inhibiting protein synthesis, made it a valuable therapeutic agent. However, its clinical use has been curtailed by concerns over serious side effects, most notably aplastic anemia.[2] This has driven research into derivatives that might retain the antibacterial efficacy while exhibiting an improved safety profile. One such derivative is **Bromamphenicol**, a synthetic analog where the dichloroacetyl moiety of chloramphenicol is replaced by a dibromoacetyl group.

This technical guide provides a comprehensive overview of **Bromamphenicol** as a derivative of Chloramphenicol, focusing on its core chemical and biological characteristics. Drawing on available literature, this document summarizes its mechanism of action, and compares its known properties to its parent compound. This guide also outlines detailed experimental protocols relevant to the study of such antibiotic derivatives and employs visualizations to illustrate key concepts and workflows.

## Core Compound Characteristics

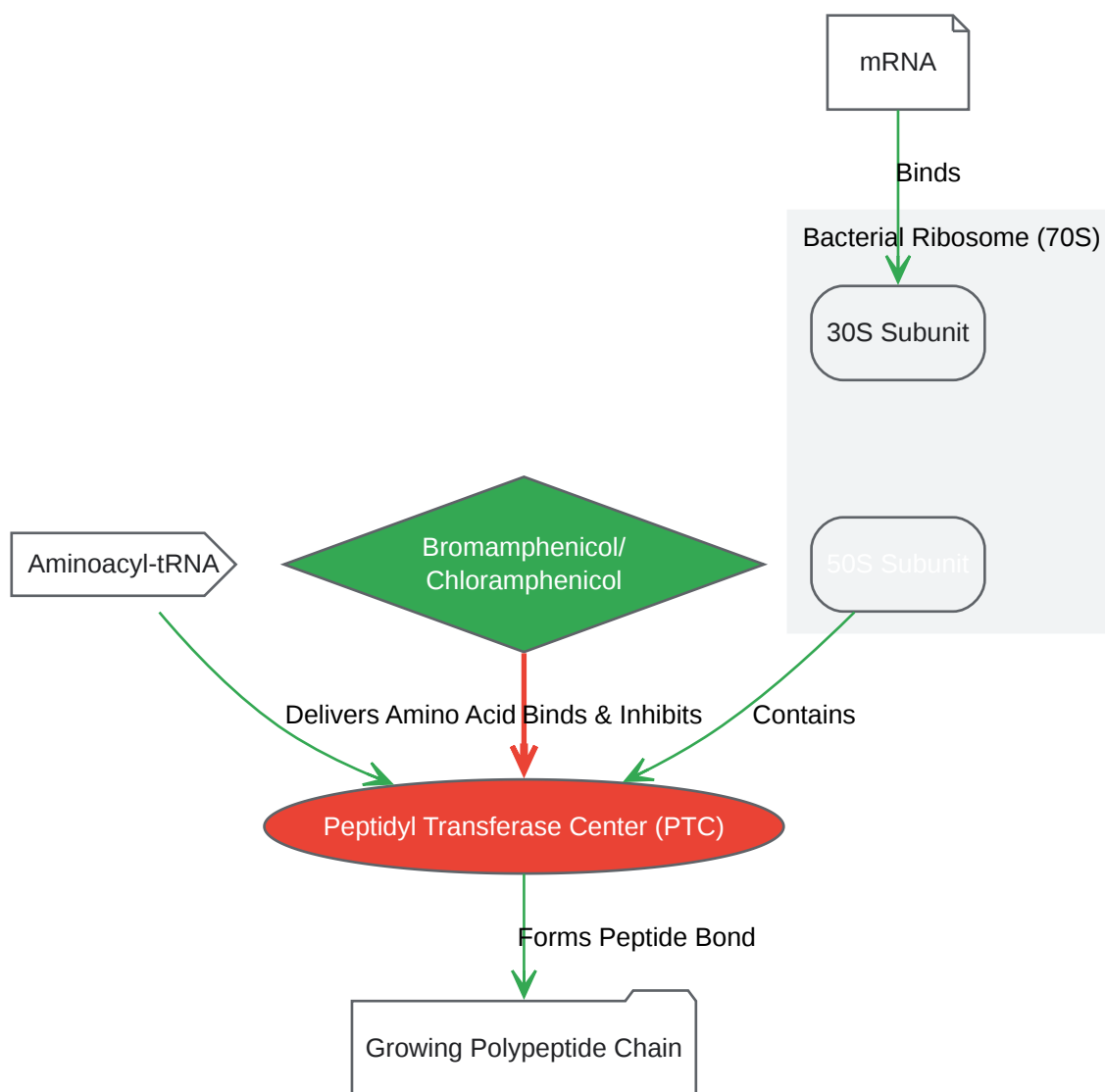
While extensive quantitative data for **Bromamphenicol** is scarce in publicly available literature, its structural relationship to Chloramphenicol allows for inferred properties and highlights areas

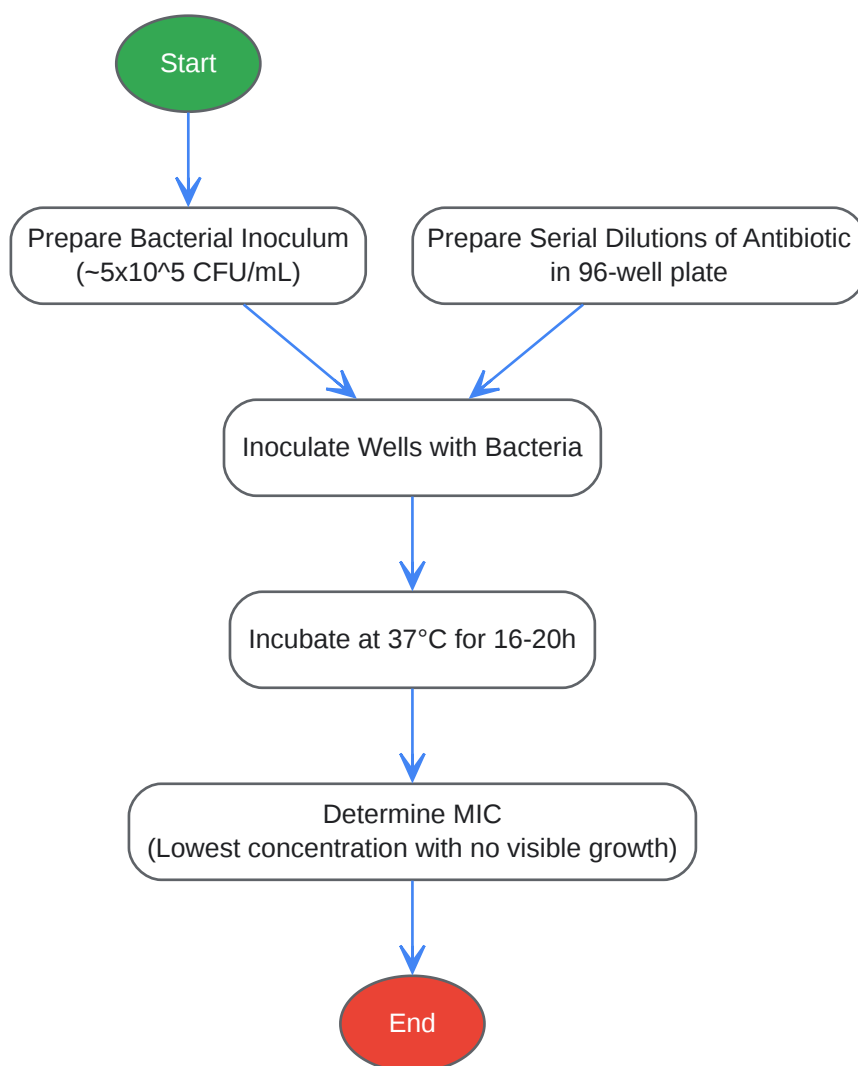
for future research.

Property	Chloramphenicol	Bromamphenicol	Reference
Chemical Formula	C <sub>11</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>5</sub>	C <sub>11</sub> H <sub>12</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>5</sub>	[3]
Molecular Weight	323.13 g/mol	412.03 g/mol	[3]
Mechanism of Action	Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and thus protein synthesis.	Binds to the 50S ribosomal subunit, interfering with peptidyl transferase activity and inhibiting protein synthesis.	[1][3]

## Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Chloramphenicol and **Bromamphenicol** exert their antibacterial effects by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.[1][3] Specifically, they bind to the 50S ribosomal subunit. This binding action physically obstructs the peptidyl transferase center, the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids. By inhibiting this crucial step, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect where bacterial growth and replication are arrested.





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